One common approach involves constructing the pyrimidine ring onto a pre-existing pyridine scaffold. For instance, 2,4-diaminopyrido[3,2-d]pyrimidines can be synthesized through the reaction of 2,6-dichloropyridine with sodium azide, followed by reduction and condensation with chloroformamidine []. Another method employs 3-amino-2-cyanopyridines as starting materials, reacting them with various reagents to introduce the desired substituents on the pyridine ring, followed by cyclization to form the pyrido[3,2-d]pyrimidine core [, , ].
One prominent example is their activity as dihydrofolate reductase (DHFR) inhibitors. DHFR is a crucial enzyme in the folate metabolic pathway, essential for synthesizing purines, thymidylate, and several amino acids. Inhibition of DHFR disrupts DNA synthesis and cell division, leading to growth inhibition and cell death, particularly in rapidly dividing cells like cancer cells. Pyrido[3,2-d]pyrimidine analogs of the antifolate drug trimetrexate have shown potent DHFR inhibitory activity against Pneumocystis carinii, Toxoplasma gondii, and rat liver DHFR [, , ].
Other mechanisms of action include inhibiting protein tyrosine phosphatase 1B (PTP1B) [], an enzyme involved in insulin signaling and a potential target for treating type 2 diabetes, and acting as multi-targeting agents in Alzheimer's disease by inhibiting Aβ aggregation and acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2